3-Aminoquinolin-8-OL basic properties and structure
3-Aminoquinolin-8-OL basic properties and structure
Functional Scaffold for Medicinal & Coordination Chemistry
Executive Summary
3-Aminoquinolin-8-ol (CAS: 90417-17-7) represents a specialized subclass of the 8-hydroxyquinoline (8-HQ) family, distinguished by an exocyclic primary amine at the 3-position. Unlike its more common isomers (5-amino or 7-amino), the 3-amino variant offers a unique "orthogonal" geometry: the metal-chelating pharmacophore (N1–O8) remains sterically unencumbered, while the 3-amino group serves as a distal handle for structural elaboration.
This separation of function makes 3-aminoquinolin-8-ol a critical scaffold in the design of Metal-Protein Attenuating Compounds (MPACs) for neurodegenerative therapy, where the goal is to modulate brain metal levels (Cu, Zn, Fe) without stripping essential metalloenzymes. This guide details the physicochemical properties, synthetic access, and strategic reactivity of this molecule for researchers in drug discovery and bioinorganic chemistry.
Structural Architecture & Physicochemical Profile[1][2]
The molecule consists of a bicyclic quinoline core substituted with a hydroxyl group at position 8 and an amino group at position 3. Its behavior is dominated by the zwitterionic potential between the basic ring nitrogen and the acidic phenolic proton, alongside the weak basicity of the 3-amino group.
Table 1: Physicochemical Specifications
| Property | Value | Notes |
| CAS Number | 90417-17-7 | Verified Identifier |
| Molecular Formula | C₉H₈N₂O | |
| Molecular Weight | 160.17 g/mol | |
| Physical State | Solid (Yellow/Beige) | Typical of oxidized amino-quinolines |
| Solubility | DMSO, MeOH, DMF | Poor water solubility due to π-stacking |
| pKa (Phenolic OH) | ~9.8 – 10.0 | High affinity for H+ loss to form phenolate |
| pKa (Quinoline N) | ~4.9 – 5.1 | Proton acceptor in acidic media |
| pKa (3-NH₂) | ~3.5 – 4.0 | Reduced basicity due to resonance with pyridine ring |
| LogP | ~1.1 (Predicted) | Lipophilic enough for BBB penetration |
Structural Visualization
The following diagram illustrates the atomic numbering and the distinct "Chelation Zone" versus the "Derivatization Zone."
Figure 1: Functional topology of 3-Aminoquinolin-8-ol. The C3-amine allows chemical modification without disrupting the N1-O8 metal binding pocket.
Synthetic Pathways[1]
Direct synthesis of 3-aminoquinolin-8-ol is challenging because electrophilic aromatic substitution (e.g., nitration) on 8-hydroxyquinoline preferentially targets the electron-rich C5 and C7 positions. Therefore, synthesis requires either pre-functionalized precursors or transition-metal catalysis .
Method A: Palladium-Catalyzed Amination (Recommended)
This route utilizes the commercially available 3-bromoquinolin-8-ol (CAS: 139399-62-5).[1][2] It is the most reliable method for generating high-purity material for biological assays.
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Protection (Optional but Recommended): Protect the phenolic -OH as a methyl ether (using MeI/K₂CO₃) or benzyl ether (BnBr) to prevent catalyst poisoning.
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Buchwald-Hartwig Amination:
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Catalyst: Pd₂(dba)₃ or Pd(OAc)₂ with a ligand like Xantphos or BINAP.
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Amine Source: Benzophenone imine (followed by hydrolysis) or LiHMDS.
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Conditions: Toluene/Dioxane, 100°C, Cs₂CO₃ base.
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Deprotection:
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If O-Me: BBr₃ in DCM (-78°C to RT).
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If O-Bn: H₂/Pd-C or BCl₃.
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Method B: Reduction of 3-Nitro Precursor
If 3-nitroquinolin-8-ol is accessible (via modified Friedlander synthesis using 2-amino-3-nitrophenol and nitroethanol equivalents), it can be reduced directly.
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Reagents: Fe powder/NH₄Cl (neutral conditions preferred to avoid polymerization) or H₂/Pd-C.
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Note: This route is often lower yielding due to the instability of the 3-nitroquinoline intermediate.
Figure 2: Strategic synthesis via Buchwald-Hartwig amination, ensuring regioselective installation of the amino group.
Reactivity & Chelation Mechanics
The "Bite" (Chelation)
The 8-hydroxyquinoline moiety acts as a bidentate monoanionic ligand (N, O donor).
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Stoichiometry: Typically forms 2:1 (L₂M) complexes with divalent metals (Cu²⁺, Zn²⁺) and 3:1 (L₃M) with trivalent metals (Fe³⁺, Al³⁺).
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Stability: The log K for Cu(II) complexes is typically high (~12-14), making it a potent chelator.
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Impact of 3-NH₂: The 3-amino group is electronically coupled to the pyridine ring. It acts as a weak electron donor (resonance), potentially increasing the basicity of the ring nitrogen (N1) slightly compared to unsubstituted 8-HQ. This can enhance metal affinity and alter the pKa of the phenolic proton.
The "Handle" (Derivatization)
The 3-amino group allows for the creation of "Pro-chelators" or "Targeted Chelators."
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Amide Coupling: Reacting with carboxylic acids (using EDC/HOBt) to attach targeting vectors (e.g., sugars for BBB transport).
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Sulfonylation: Reaction with sulfonyl chlorides to tune lipophilicity (LogP).
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Click Chemistry: Conversion of the amine to an azide allows for click-coupling to alkyne-tagged biomolecules.
Experimental Tip: When derivatizing the 3-NH₂, always perform the reaction in a non-protic solvent (DCM, DMF) with a mild base (DIPEA). Strong bases may deprotonate the 8-OH, leading to O-alkylation side products.
Biological & Therapeutic Applications[1][2][4][9][10]
Neuroprotection (Alzheimer’s & Parkinson’s)
The "Metal Hypothesis" of Alzheimer's Disease suggests that dysregulated Cu and Zn promote amyloid-beta (Aβ) aggregation.
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Mechanism: 3-Aminoquinolin-8-ol derivatives act as ionophores. They strip Cu/Zn from toxic Aβ oligomers and redistribute them to metal-deficient neurons.
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Advantage: The 3-amino modification allows researchers to fine-tune the LogP to ensure the drug crosses the Blood-Brain Barrier (BBB) but does not get trapped in lipid membranes.
Anticancer Activity
8-HQ derivatives inhibit the proteasome and block angiogenesis.
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Mechanism: Copper complexes of 8-HQ derivatives are often the active species. The 3-amino group can be used to attach tumor-targeting peptides, increasing selectivity and reducing systemic toxicity.
Safety & Handling
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Hazard Classification: Irritant (Skin/Eye/Respiratory).
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Genotoxicity Warning: Many amino-quinolines are DNA intercalators or mutagenic (Ames positive). Handle with full PPE (gloves, goggles, fume hood).
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Storage: Store under inert gas (Argon/Nitrogen) at -20°C. The amino group is susceptible to oxidation (browning) upon air exposure.
References
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Properties & Activity of 8-HQ Derivatives: Prachayasittikul, V., et al. "8-Hydroxyquinolines: a review of their metal chelating properties and medicinal applications."[5] Drug Design, Development and Therapy, 2013. Link
- Synthesis of Amino-Quinolines: C. C. Musonda, et al. "Synthesis and evaluation of 3-aminoquinoline derivatives." Bioorganic & Medicinal Chemistry Letters, 2007. (Contextual reference for 3-amino scaffold).
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Precursor Availability (3-Bromoquinolin-8-ol): PubChem Compound Summary for CID 10609337. Link
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CAS Verification: Chemical Book Entry for 3-Aminoquinolin-8-ol (CAS 90417-17-7). Link
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Metal Chelation in Neurodegeneration: Adlard, P. A., et al. "Rapid restoration of cognition in Alzheimer's transgenic mice with 8-hydroxy quinoline analogs." Neuron, 2008. Link
Sources
- 1. aablocks.com [aablocks.com]
- 2. 855766-52-8,5-nitroquinoline-8-sulfonyl chloride-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]
- 3. CAS 139399-62-5: 8-Quinolinol, 3-bromo- | CymitQuimica [cymitquimica.com]
- 4. Building Blocks | CymitQuimica [cymitquimica.com]
- 5. 8-Hydroxyquinolines: a review of their metal chelating properties and medicinal applications - PMC [pmc.ncbi.nlm.nih.gov]
